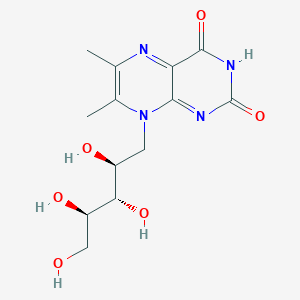
6,7-Dimetil-8-ribitillumazina
Descripción general
Descripción
6,7-Dimetil-8-(1-D-ribitilo)lumazina: es un derivado de pteridina que juega un papel crucial en la biosíntesis de riboflavina (vitamina B2). Es un compuesto de lumazina sustituido con grupos metilo en las posiciones 6 y 7 y un grupo 1-D-ribitilo en la posición 8. Este compuesto es significativo en varios procesos biológicos y se encuentra en organismos como plantas, hongos y microorganismos .
Aplicaciones Científicas De Investigación
Química: 6,7-Dimetil-8-(1-D-ribitilo)lumazina se utiliza como precursor en la síntesis de riboflavina y sus derivados. También se emplea en el estudio de los mecanismos de la lumazina sintasa y las enzimas relacionadas .
Biología: En la investigación biológica, este compuesto se utiliza para investigar las vías metabólicas de la biosíntesis de riboflavina en microorganismos y plantas. Sirve como un compuesto modelo para estudiar las interacciones enzima-sustrato .
Medicina: El papel del compuesto en la biosíntesis de riboflavina lo hace relevante en la investigación médica, particularmente en la comprensión de la deficiencia de vitamina B2 y el desarrollo de suplementos .
Industria: 6,7-Dimetil-8-(1-D-ribitilo)lumazina se utiliza en la producción industrial de riboflavina, que es una vitamina esencial utilizada en la fortificación de alimentos y los suplementos dietéticos .
Mecanismo De Acción
El mecanismo de acción de 6,7-Dimetil-8-(1-D-ribitilo)lumazina involucra su papel como sustrato para la enzima lumazina sintasa. La enzima cataliza la condensación de 5-amino-6-(D-ribitilamino)uracilo con 1-desoxi-L-glicero-tetrulosa 4-fosfato para formar el compuesto. Esta reacción es un paso clave en la biosíntesis de riboflavina. Los objetivos moleculares incluyen el sitio activo de la lumazina sintasa, donde el compuesto se une y experimenta transformación enzimática .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethyl-8-ribityllumazine is involved in the biosynthesis of riboflavin, where it interacts with riboflavin synthase. Riboflavin synthase catalyzes the transfer of a four-carbon unit from one molecule of 6,7-Dimethyl-8-ribityllumazine to another, resulting in the formation of riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This interaction is crucial for the production of riboflavin, which is further converted into FMN and FAD, essential cofactors in various enzymatic reactions .
Cellular Effects
6,7-Dimethyl-8-ribityllumazine influences cellular processes by contributing to the biosynthesis of riboflavin, which is essential for the production of FMN and FAD. These cofactors are involved in numerous cellular processes, including redox reactions, energy production, and cellular metabolism . The presence of 6,7-Dimethyl-8-ribityllumazine ensures the availability of riboflavin, which in turn supports various cellular functions and maintains cellular health .
Molecular Mechanism
At the molecular level, 6,7-Dimethyl-8-ribityllumazine exerts its effects through its role as a substrate for riboflavin synthase. The enzyme catalyzes the condensation of two molecules of 6,7-Dimethyl-8-ribityllumazine, leading to the formation of riboflavin . This reaction involves the transfer of a four-carbon unit between the two substrate molecules, highlighting the intricate mechanism of riboflavin biosynthesis . The resulting riboflavin is then converted into FMN and FAD, which participate in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6,7-Dimethyl-8-ribityllumazine have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, affecting the efficiency of riboflavin biosynthesis . Long-term studies have shown that the presence of 6,7-Dimethyl-8-ribityllumazine is crucial for sustained riboflavin production and cellular health .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 6,7-Dimethyl-8-ribityllumazine vary with different dosages. At optimal doses, the compound supports riboflavin biosynthesis and cellular function without adverse effects . At higher doses, potential toxic effects may be observed, indicating the importance of maintaining appropriate dosage levels . These studies highlight the need for careful dosage regulation to ensure the beneficial effects of 6,7-Dimethyl-8-ribityllumazine in biological systems .
Metabolic Pathways
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the riboflavin biosynthesis pathway. It is synthesized from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate by the enzyme lumazine synthase . The resulting 6,7-Dimethyl-8-ribityllumazine is then converted into riboflavin by riboflavin synthase . This pathway is essential for the production of riboflavin, which is further converted into FMN and FAD, crucial cofactors in various metabolic processes .
Transport and Distribution
Within cells, 6,7-Dimethyl-8-ribityllumazine is transported and distributed to specific cellular compartments where riboflavin biosynthesis occurs . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures that 6,7-Dimethyl-8-ribityllumazine is available at the sites of riboflavin synthesis, supporting efficient production of this essential vitamin .
Subcellular Localization
6,7-Dimethyl-8-ribityllumazine is localized in the cytosol and chloroplasts of cells, where it participates in riboflavin biosynthesis . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the appropriate cellular compartments . This localization is crucial for the efficient functioning of the riboflavin biosynthesis pathway and the production of essential cofactors .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 6,7-Dimetil-8-(1-D-ribitilo)lumazina típicamente implica la condensación de 5-amino-6-(D-ribitilamino)uracilo con 1-desoxi-L-glicero-tetrulosa 4-fosfato. Esta reacción es catalizada por la enzima lumazina sintasa y ocurre bajo condiciones fisiológicas .
Métodos de producción industrial: La producción industrial de 6,7-Dimetil-8-(1-D-ribitilo)lumazina a menudo se logra a través de procesos de fermentación microbiana. Microorganismos como Escherichia coli y Saccharomyces cerevisiae están genéticamente modificados para sobreproducir la enzima lumazina sintasa, lo que facilita la biosíntesis eficiente del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: 6,7-Dimetil-8-(1-D-ribitilo)lumazina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar riboflavina (vitamina B2).
Reducción: Las reacciones de reducción pueden convertirlo de vuelta a sus formas precursoras.
Sustitución: El grupo ribitilo puede ser sustituido con otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd/C) y solventes específicos.
Productos principales:
Oxidación: Riboflavina (vitamina B2).
Reducción: Precursores como 5-amino-6-(D-ribitilamino)uracilo.
Sustitución: Diversos derivados de lumazina sustituidos.
Comparación Con Compuestos Similares
Compuestos similares:
Riboflavina (Vitamina B2): El producto final de la vía de biosíntesis que involucra 6,7-Dimetil-8-(1-D-ribitilo)lumazina.
5-Amino-6-(D-ribitilamino)uracilo: Un precursor en la vía de biosíntesis.
Lumazina: El compuesto padre de 6,7-Dimetil-8-(1-D-ribitilo)lumazina.
Unicidad: 6,7-Dimetil-8-(1-D-ribitilo)lumazina es único debido a su papel específico en la biosíntesis de riboflavina. A diferencia de sus precursores y derivados, sirve como sustrato directo para la lumazina sintasa, lo que lo convierte en un intermedio crítico en la vía.
Propiedades
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUSSUPTERIDINE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)


![1-Methylbenz[a]anthracene](/img/structure/B134943.png)

![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

